![molecular formula C16H14ClF6N B1356801 2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hcl CAS No. 1189486-71-2](/img/structure/B1356801.png)

2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hcl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

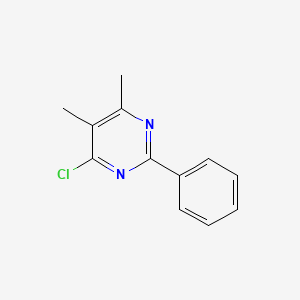

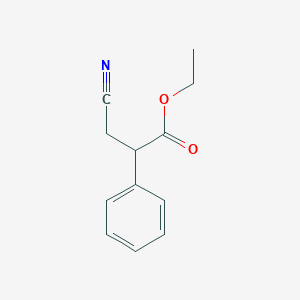

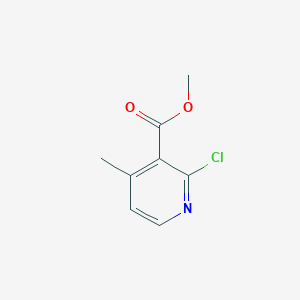

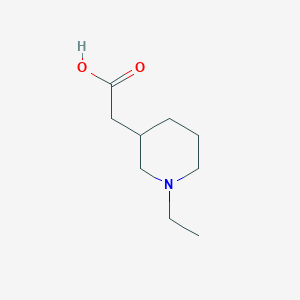

2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine HCl is a compound that likely contains a phenylethylamine backbone with a 3,5-bis(trifluoromethyl)phenyl group attached. This structure suggests that the compound could be involved in various chemical reactions and possess unique physical and chemical properties due to the presence of the trifluoromethyl groups.

Synthesis Analysis

The synthesis of related compounds often involves the use of boronic acids or isothiocyanates as key intermediates. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has been used as a catalyst for dehydrative amidation between carboxylic acids and amines, which could be a relevant method for synthesizing amide derivatives of 2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine . Additionally, 3,5-bis-(trifluoromethyl)phenyl isothiocyanate has been applied for the derivatization of amines, which could be a potential step in the synthesis or analysis of the compound .

Molecular Structure Analysis

The molecular structure of compounds with bis(trifluoromethyl)phenyl groups can be quite complex. For example, the crystal structures of bis(2,4,6-tris(trifluoromethyl)phenyl) derivatives have been determined, revealing how trifluoromethyl substituents affect the overall molecular geometry . This information could be extrapolated to understand the molecular structure of 2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine HCl.

Chemical Reactions Analysis

Compounds containing the bis(trifluoromethyl)phenyl moiety can participate in various chemical reactions. For instance, the reaction of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane with bifunctional compounds leads to the formation of 2,2-bis(trifluoromethyl)-1,3-heterocycles . This suggests that 2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine HCl could also undergo reactions to form heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with trifluoromethyl groups are often characterized by high stability and reactivity due to the strong electron-withdrawing effect of the trifluoromethyl group. For example, the use of 1,1-bis(dimethylamino)-2,2,2-trifluoroethane as a synthetic equivalent for trifluoroacetaldehyde indicates that trifluoromethyl-containing compounds can be versatile in synthesis, potentially leading to various derivatives with different physical and chemical properties . The presence of the trifluoromethyl group can also influence the solubility and thermal stability of polymers, as seen in polyimides derived from a diamine containing a bis(trifluoromethyl)phenyl group .

Wissenschaftliche Forschungsanwendungen

Analytical Applications in Food Chemistry

3,5-Bis-(trifluoromethyl)phenyl isothiocyanate, a derivative of the compound , has been utilized for derivatizing biogenic amines like histamine, tyramine, tryptamine, and 2-phenylethylamine. This process facilitates their detection through liquid chromatography-tandem mass spectrometry (LC-MS/MS) and 19F nuclear magnetic resonance analysis. This method has proven useful in analyzing beverages, offering ease of separation and determination of derivatives (Jastrzębska et al., 2018).

Catalytic Applications in Organic Synthesis

Bis[3,5-bis(trifluoromethyl)phenyl] diselenide, another derivative, has been used in Baeyer-Villiger reactions with hydrogen peroxide. It forms a reactive and selective catalyst for oxidizing carbonyl compounds in various solvents, highlighting its potential in organic synthesis (ten Brink et al., 2001).

Asymmetric Synthesis of β-Amino Acids

The compound has been applied in microwave-assisted synthesis for generating chiral derivatives of β-Ala containing the α-phenylethyl group. This technique is significant for asymmetric synthesis of biologically relevant α-substituted-β-amino acids, leveraging commercially available β-Ala and α-phenylethylamine as chiral auxiliaries. This method showcases the compound's role in streamlining the synthesis of complex molecules (Guzmán-Mejía et al., 2007).

Applications in Corrosion Science

In corrosion science, derivatives of this compound have been investigated for their inhibitory action on mild steel corrosion in acidic media. Their effectiveness in corrosion control, coupled with their adsorption characteristics, demonstrates their potential in materials protection and maintenance (Bentiss et al., 2004).

Pharmaceutical Research

In pharmaceutical research, derivatives of 2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hcl have been used in developing orally active, water-soluble neurokinin-1 receptor antagonists. Their high affinity and effectiveness in pre-clinical tests for emesis and depression highlight their significance in drug development (Harrison et al., 2001).

Safety And Hazards

The compound is considered hazardous. It has been associated with hazard statement H413 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F6N.ClH/c17-15(18,19)12-6-11(7-13(8-12)16(20,21)22)14(9-23)10-4-2-1-3-5-10;/h1-8,14H,9,23H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNZPKWKLSBRHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF6N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hcl | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.